2,4-Dichloro-6-(methylthio)pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2S/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUCPHYZEOODST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC(=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137576-60-3 | |
| Record name | 2,4-dichloro-6-(methylsulfanyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Dichloro-6-(methylthio)pyrimidine safety data sheet (SDS) and handling
An In-Depth Technical Guide to the Safe Handling of 2,4-Dichloro-6-(methylthio)pyrimidine for Research and Development Professionals
As a Senior Application Scientist, it is imperative to approach novel chemical entities with a robust framework of safety and operational excellence. This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Understanding the Hazard Profile
This compound is a chlorinated pyrimidine derivative that, based on data from structurally similar compounds, should be handled as a hazardous substance. The primary hazards associated with this class of compounds are their corrosive nature and potential for causing severe skin and eye damage.
GHS Classification and Hazard Statements
A critical first step in safe handling is to understand the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. While a specific SDS for this compound is not widely available, data for analogous compounds like 2,4-dichloro-6-methylpyrimidine and 4,6-dichloro-2-(methylthio)pyrimidine provide a strong basis for hazard assessment.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage[1][2] | Danger |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage[1][2] | Danger |
| Acute Toxicity (Oral) | Category 3 or 4 | Toxic or Harmful if swallowed[3][4] | Danger/Warning |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[4][5][6] | Warning |
Note: This table is a composite based on available data for structurally related compounds and should be considered a conservative estimate of the hazards.
The causality behind these classifications lies in the chemical reactivity of the dichloro-pyrimidine core. The chlorine atoms are good leaving groups, making the compound susceptible to nucleophilic attack by biological macromolecules, which can lead to cellular damage. The corrosive nature is likely due to the potential for hydrolysis, releasing hydrochloric acid upon contact with moisture on skin or mucous membranes.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safe chemical handling is a combination of robust engineering controls and appropriate personal protective equipment. This dual approach minimizes the risk of exposure through all potential routes.
Engineering Controls
All work with this compound should be conducted in a well-ventilated laboratory.[1][2][7] A certified chemical fume hood is mandatory for all manipulations of the solid material and any solutions.[5] The fume hood provides a physical barrier and active ventilation to prevent the inhalation of dust or vapors.[8] Eyewash stations and safety showers must be readily accessible and tested regularly.[2][7][9]
Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on a thorough risk assessment of the planned procedures.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[9][10][11] | Provides protection from splashes and airborne particles, preventing severe eye damage.[12][13] |
| Hand Protection | Nitrile rubber gloves.[7] Inspect gloves for any signs of degradation before use.[7][8] | Provides a barrier against skin contact. Nitrile offers good chemical resistance to a range of organic compounds. |
| Skin and Body Protection | A chemically resistant lab coat, long pants, and closed-toe shoes.[8] | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with particulate filters (type P3) if dust is generated and engineering controls are insufficient.[2][6][9] | Prevents inhalation of the compound, which can cause respiratory irritation.[13] |
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Caption: Workflow for PPE selection, use, and disposal.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is essential to prevent accidents and maintain the chemical's integrity.
Handling
-
Avoid dust formation: This compound is likely a solid, and care should be taken to minimize the generation of dust during weighing and transfer.[2][7][11]
-
Use appropriate tools: Use spatulas and other non-sparking tools for handling the solid.
-
Avoid contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2][7]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1][5][11] Do not eat, drink, or smoke in the laboratory.[5][8]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[1]
-
Controlled Access: Store in a locked cabinet or a designated corrosives area to limit access to authorized personnel.[1][3]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a rapid and informed response is crucial to mitigate harm.
First-Aid Measures
Immediate medical attention is required for all routes of exposure.[1][2][7]
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing.[1][2] Rinse skin with water or shower for at least 15 minutes.[1] Seek immediate medical attention. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][2][7] If not breathing, give artificial respiration.[2][7] Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[1][3] DO NOT induce vomiting.[1][2][7] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
Accidental Release Measures
-
Personnel: Evacuate personnel to a safe area.[10]
-
Containment: Prevent further leakage or spillage if safe to do so.[14] Do not let the product enter drains.[10][11]
-
Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][7][10][11]
-
Ventilation: Ensure adequate ventilation during cleanup.
The following diagram outlines the decision-making process in the event of an emergency.
Caption: Decision-making flowchart for emergency response.
Fire-Fighting and Disposal Considerations
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][2][7]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas.[2][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][7]
Disposal
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[7]
-
Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2] Do not empty into drains or the environment.[1][2]
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies. The corrosive nature of this compound demands respect and careful handling. By integrating the protocols outlined in this guide into your standard operating procedures, you can create a safe and productive research environment.
References
-
SAFETY DATA SHEET. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. [Link]
-
Guidance for Selection of Protective Clothing for MDI Users - Covestro Solution Center. [Link]
-
Safety data sheet - Carl ROTH. [Link]
-
2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
What are the safety precautions for using research chemicals and what are the potential risks associated with their use? - Quora. [Link]
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Guidance on Storage and Handling of Chlorinated Solvents. [Link]
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Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
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- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 4,6-Dichloro-2-(methylthio)pyrimidine 98 6299-25-8 [sigmaaldrich.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. fishersci.com [fishersci.com]
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- 12. americanchemistry.com [americanchemistry.com]
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- 14. afgsci.com [afgsci.com]
Sourcing the Scarce: A Technical Guide to 2,4-Dichloro-6-(methylthio)pyrimidine for Advanced Drug Discovery
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the commercial landscape and price trends for the specialized heterocyclic building block, 2,4-Dichloro-6-(methylthio)pyrimidine. Given its role in the synthesis of novel therapeutic agents, a comprehensive understanding of its procurement is critical for researchers in the pharmaceutical and biotechnology sectors. This document navigates the challenges of sourcing this specific pyrimidine derivative, offering actionable insights into custom synthesis, supplier evaluation, and the economic factors influencing its availability.
The Strategic Importance of this compound in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the design of a vast array of therapeutic agents, owing to its presence in the nucleobases of DNA and RNA.[] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of drugs targeting a wide range of diseases, including cancers and viral infections.[2] The subject of this guide, this compound, is a highly functionalized pyrimidine ring, making it a versatile intermediate for further chemical modifications. The two chlorine atoms at the 2 and 4 positions serve as excellent leaving groups for nucleophilic substitution reactions, while the methylthio group at the 6 position can also be modified, offering multiple points for diversification in a drug discovery program.
Commercial Availability: A Landscape of Scarcity and Opportunity
A thorough investigation of the current chemical supplier market reveals that this compound (CAS No. 13135-49-8) is not a readily available, off-the-shelf chemical. While major suppliers like Sigma-Aldrich, Thermo Scientific Chemicals, and TCI offer a variety of structurally related pyrimidine derivatives, this specific compound is typically not listed in their standard catalogs.[3] This scarcity underscores its status as a specialized building block, likely required for niche but important applications in drug development.
For researchers requiring this compound, the primary route of acquisition is through custom synthesis . Several companies specialize in the custom synthesis of complex organic molecules and are well-equipped to handle requests for pyrimidine derivatives.
Table 1: Prominent Custom Synthesis Providers for Pyrimidine Derivatives
| Company | Services Offered | Key Strengths |
| BOC Sciences | Custom synthesis (lab to commercial scale), process development, biosynthesis.[] | Expertise in a wide array of customized molecules, including chiral synthesis and product purification.[] |
| Otava Chemicals | Custom synthesis of organic molecules, fluorescent dyes, and compound libraries.[4] | Over 20 years of experience, with a focus on competitive pricing and fast turnaround times.[4] |
| Enamine | Custom synthesis from milligram to kilogram scale, focused library synthesis, and synthesis of novel compounds.[5] | World-class service with a strong track record in synthesizing a diverse range of organic compounds.[5] |
| Pharma Inventor Inc. | Custom organic synthesis of a vast range of chemical classes, including biochemicals and research intermediates.[6] | Expertise in designing cost-effective synthetic routes and timely delivery of high-purity compounds.[6] |
| AbMole BioScience | Custom synthesis of high-purity pharmaceutical and fine organic chemicals from milligram to kilogram scale.[7] | Experienced team of chemists specializing in complex organic synthesis.[7] |
| Prestwick Chemical | Custom synthesis of biologically active compounds, drug derivatives, and novel scaffolds.[8] | International experience with pharmaceutical industries, biotechs, and universities.[8] |
Price Trends and Influencing Factors: A Custom Synthesis Perspective
Due to its non-catalog status, there are no established market price trends for this compound. The cost of this compound is dictated by the economics of custom synthesis. Researchers should anticipate that the price will be significantly higher than that of readily available pyrimidine building blocks.
Several key factors will influence the quoted price from a custom synthesis provider:
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Complexity of Synthesis: The number of synthetic steps, the cost of starting materials, and the difficulty of purification will be the primary cost drivers.
-
Required Purity: Higher purity requirements (e.g., >98%) necessitate more rigorous purification techniques, such as column chromatography or recrystallization, which increases labor and solvent costs.
-
Scale of Synthesis: The cost per gram typically decreases as the batch size increases, due to economies of scale.
-
Intellectual Property and Exclusivity: If the synthesis is for a novel compound or requires a proprietary process, the cost may be higher to reflect the intellectual property involved.
-
Timeline: Expedited synthesis requests will likely incur additional charges.
The broader pyrimidine market is projected to grow, driven by increasing demand in the pharmaceutical and agrochemical sectors.[2] This growth could lead to innovations in synthetic methodologies and potentially a wider availability of functionalized pyrimidine intermediates in the long term.
Navigating the Sourcing Workflow for Specialized Chemicals
For researchers and procurement managers, sourcing a rare chemical like this compound requires a systematic approach. The following workflow outlines the key decision points:
Sources
- 2. marketresearchfuture.com [marketresearchfuture.com]
- 3. 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Custom Synthesis [otavachemicals.com]
- 5. Custom Synthesis - Enamine [enamine.net]
- 6. pharmainventor.com [pharmainventor.com]
- 7. abmole.com [abmole.com]
- 8. Custom Synthesis - Prestwick Chemical Libraries [prestwickchemical.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Dichloro-6-(methylthio)pyrimidine Derivatives
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and professionals in drug development who are working with 2,4-dichloro-6-(methylthio)pyrimidine and its derivatives. This class of compounds is pivotal in the synthesis of various biologically active molecules. However, their purification can present unique challenges due to their chemical nature. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring you can achieve the desired purity for your compounds.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound derivatives, providing explanations for the underlying causes and actionable solutions.
Column Chromatography Issues
Question: My yield is very low after flash column chromatography, although TLC analysis of the crude material showed a strong product spot. What could be the issue?
Answer:
Several factors could contribute to low recovery during flash column chromatography. The primary suspects are irreversible adsorption onto the silica gel, co-elution with an unseen impurity, or improper fraction collection.
-
Irreversible Adsorption: The pyrimidine nitrogen atoms can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible binding.[1] This is especially problematic for more polar derivatives.
-
Solution: Deactivate the silica gel by preparing a slurry with your eluent containing a small amount of a volatile base, such as 1-3% triethylamine.[1] This will neutralize the acidic sites and minimize strong adsorption. First, determine a suitable solvent system with triethylamine using TLC, as it may slightly increase the Rf of your compound.[1]
-
-
Product Decomposition: Halogenated pyrimidines can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation on the column.
-
Solution: Besides using triethylamine-treated silica, consider using a less acidic stationary phase like alumina (neutral or basic) for particularly sensitive compounds.[2]
-
-
Improper Solvent System: If the eluent is too polar, your compound may elute too quickly, merging with impurities. If it's not polar enough, the elution time will be excessively long, leading to band broadening and potential loss of product in many low-concentration fractions.
Question: I'm seeing significant streaking of my compound on the TLC plate and the column, leading to poor separation. Why is this happening?
Answer:
Streaking is typically a sign of overloading the stationary phase or secondary interactions with it.
-
Overloading: Applying too much sample for the amount of silica gel used is a common cause.
-
Solution: For easy separations, a silica gel-to-crude compound weight ratio of 30-50:1 is recommended. For more challenging separations, this ratio might need to be increased to as high as 120:1.[4]
-
-
Acid/Base Interactions: As mentioned, the basic nitrogen atoms in the pyrimidine ring can interact with acidic silica.
-
Solution: Add 1-3% triethylamine to your eluent to suppress these interactions.[1]
-
-
Inappropriate Loading Solvent: Dissolving your sample in a solvent that is too polar can cause it to spread down the column before the elution even begins, resulting in a broad initial band and poor separation.[2][5]
-
Solution: Always dissolve your crude product in the least polar solvent possible.[5] If your compound is not soluble in the eluent, consider "dry loading." This involves pre-adsorbing your compound onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure.[1][3] The resulting free-flowing powder can then be loaded onto the column.[1]
-
Troubleshooting Workflow: Flash Column Chromatography
Caption: Troubleshooting workflow for flash column chromatography.
Recrystallization Issues
Question: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a degree that favors precipitation over crystal lattice formation.
-
High Concentration of Impurities: Impurities can depress the melting point of your compound and interfere with crystal formation.
-
Solution: First, try to remove highly soluble impurities with a preliminary purification step, such as a quick filtration through a plug of silica.[1]
-
-
Cooling Too Rapidly: Dropping the temperature too quickly can cause the compound to crash out of solution as an amorphous oil.
-
Inappropriate Solvent Choice: The solvent may be too good a solvent for your compound, even at low temperatures, or the boiling point of the solvent may be higher than the melting point of your compound.
-
Solution: Choose a solvent in which your compound is highly soluble at the boiling point but poorly soluble at room temperature or below.[8] If a single solvent doesn't work, a two-solvent system is often effective.[6][7] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution just becomes cloudy.[6][7] Reheat to get a clear solution, and then cool slowly.
-
Question: I can't find a suitable solvent for recrystallization. What are some common solvent systems for pyrimidine derivatives?
Answer:
The choice of solvent is critical and often requires empirical testing.[9] A good starting point is to consider the polarity of your specific derivative.
| Solvent System | Polarity | Comments |
| Hexanes / Ethyl Acetate | Low | A very common and effective mixture for compounds of low to moderate polarity.[3][9] The ratio can be varied to fine-tune the solubility. |
| Dichloromethane / Hexanes | Low | Good for compounds that are highly soluble in dichloromethane. Add hexanes as the anti-solvent. |
| Ethanol / Water | High | Excellent for more polar compounds that are soluble in ethanol but not in water.[9] |
| Acetone / Hexanes | Medium | Another versatile pair. Acetone is a strong solvent, while hexanes act as the anti-solvent.[9] |
| Toluene | Low | Can be effective for compounds that are prone to forming good crystals.[9] |
Pro-Tip: A rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.[9] For example, an ester might be well-solubilized by ethyl acetate.
Troubleshooting Workflow: Recrystallization
Caption: Troubleshooting workflow for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound derivatives?
The two most common and effective methods are flash column chromatography and recrystallization.[10]
-
Flash Column Chromatography is a preparative liquid chromatography technique that uses pressure to speed up the separation of compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (the eluent).[3] It is highly versatile and can separate complex mixtures.
-
Recrystallization is a technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] Impurities are ideally either much more soluble or much less soluble than the target compound in the chosen solvent, allowing for separation upon cooling.[3]
Q2: How do I choose between flash chromatography and recrystallization?
The choice depends on the nature of your crude product and the impurities present.
Decision Workflow: Choosing a Purification Method
Caption: Decision workflow for selecting a purification method.
-
Choose Recrystallization when: Your crude product is a solid and is relatively pure (e.g., >90%), with impurities that have different solubility profiles. It is a cost-effective and scalable method.[3]
-
Choose Flash Column Chromatography when: Your product is an oil or a solid that is difficult to crystallize, the mixture is complex with multiple components, or the impurities have very similar properties to your product.[10] It offers higher resolution for challenging separations.
Q3: What are common impurities in the synthesis of this compound derivatives?
Impurities can arise from starting materials, side reactions, or decomposition. Common examples include:
-
Starting Materials: Unreacted precursors like 4,6-dichloro-2-(methylthio)pyrimidine or other reagents.[11][12]
-
Over- or Under-reacted Species: For instance, if you are performing a substitution reaction, you might have mono-substituted byproducts alongside your desired di-substituted product.
-
Hydrolysis Products: The chloro-substituents on the pyrimidine ring can be susceptible to hydrolysis, especially if water is present during workup or purification, leading to the formation of corresponding pyrimidinone derivatives.
-
Solvent-Related Impurities: Solvents used in the reaction or workup (e.g., DMF) can sometimes lead to byproducts under certain conditions.[12]
Q4: How can I assess the purity of my final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A single spot on TLC in several different solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and to detect impurities, even at low levels. The absence of unexpected signals suggests high purity.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating and detecting all components in a sample.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, S) in your compound. Results within ±0.4% of the theoretical values are generally considered to indicate a pure sample.[10]
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection: Use TLC to find an appropriate eluent. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system gives the target compound an Rf of 0.2-0.4 and good separation from impurities.[3][4]
-
Column Packing:
-
Select a column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.[5] Open the stopcock to drain some solvent, but never let the top of the silica run dry.
-
Add another thin layer of sand on top of the packed silica bed.[5]
-
-
Sample Loading:
-
Liquid/Solution Loading: Dissolve the crude product in a minimal amount of the eluent or another non-polar solvent like dichloromethane.[5] Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[1][3]
-
-
Elution: Carefully add the eluent to the column. Apply positive pressure (using compressed air or a pump) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[3]
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Identify a pair of miscible solvents: a "good" solvent (#1) that dissolves your compound well when hot, and a "poor" solvent (#2) in which your compound is insoluble.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent #1 needed to fully dissolve the compound at its boiling point.[6][7]
-
Addition of Anti-Solvent: While the solution is still hot, add solvent #2 dropwise until you observe persistent cloudiness (turbidity).[6][7]
-
Clarification: Add a drop or two of hot solvent #1 to redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[7]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold solvent #2 (or a mixture of #1 and #2) to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry thoroughly under vacuum to remove all traces of solvent.
References
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC. Available from: [Link]
-
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]
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A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
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Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available from: [Link]
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Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available from: [Link]
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THE SEPARATION AND QUANTITATIVE ESTIMATION OF PURINES AND PYRIMIDINES IN MINUTE AMOUNTS* BY ERNST VISCHERt AND ERWIN CHARGAFF. Available from: [Link]
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Column Chromatography. Available from: [Link]
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8.9 - Flash Column Chromatography Guide - MIT OpenCourseWare. Available from: [Link]
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]
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How to set-up a flash chromatography silica column and actually succeed at separation. Available from: [Link]
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Successful Flash Chromatography - King Group. Available from: [Link]
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Running a flash column - Chemistry LibreTexts. Available from: [Link]
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Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available from: [Link]
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Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines - American Chemical Society. Available from: [Link]
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4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. Available from: [Link]
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Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available from: [Link]
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Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkivoc. Available from: [Link]
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Recrystallization with two solvents : r/Chempros - Reddit. Available from: [Link]
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A spectrophotometric method for the analysis of the purine and pyrimidine components of ribonucleic acid - PubMed. Available from: [Link]
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Protein purification troubleshooting guide - Dutscher. Available from: [Link]
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Recrystallization: Choosing Solvent & Inducing Crystallization - YouTube. Available from: [Link]
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Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Available from: [Link]
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Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. Available from: [Link]
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2-Iodopyridin-3-yl acetate - MDPI. Available from: [Link]
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Less Expected Substitutions of the Azulene Nucleus - MDPI. Available from: [Link]
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Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 2,4-Dichloro-6-(methylthio)pyrimidine
Abstract
This guide provides a comprehensive, in-depth walkthrough for the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 2,4-Dichloro-6-(methylthio)pyrimidine. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each decision in the method development cascade—from initial analyte assessment to final method validation. It compares various stationary and mobile phases, presenting supporting data to guide the user toward an optimized, stability-indicating method suitable for quality control and drug development environments. The methodologies are grounded in established regulatory frameworks, including guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Foundational Strategy: Understanding the Analyte
The cornerstone of any successful analytical method is a thorough understanding of the analyte's physicochemical properties. This compound is a heterocyclic compound featuring a pyrimidine core. Its structure is characterized by two electron-withdrawing chlorine atoms and a methylthio group, rendering the molecule moderately non-polar.
-
Structure and Polarity: The presence of the pyrimidine ring and heteroatoms (nitrogen, sulfur) introduces some polar character, but the dichlorination and the alkyl group suggest significant hydrophobicity. This mixed character makes it an ideal candidate for reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar.[1][2]
-
UV Absorbance: The conjugated system of the pyrimidine ring allows for strong UV absorbance, which is ideal for detection. A UV-Vis spectrophotometric scan or a photodiode array (PDA) detector is used to determine the wavelength of maximum absorbance (λmax), ensuring high sensitivity for both the active pharmaceutical ingredient (API) and its potential impurities.
This initial analysis informs the entire method development strategy, guiding the preliminary selection of the column, mobile phase, and detector settings.
Caption: Logic for initial HPLC parameter selection.
The Method Development Cascade: A Comparative Analysis
Method development is an iterative process of selection and optimization. For a purity method, the primary goal is to achieve adequate resolution between the main analyte peak and all potential process-related impurities and degradation products.
Stationary Phase (Column) Selection
The column is the heart of the separation. The choice of stationary phase chemistry dictates the primary interaction mechanism with the analyte.[3][4] We will compare three common reversed-phase chemistries.
| Stationary Phase | Primary Interaction | Expected Performance for Analyte |
| C18 (Octadecylsilane) | Strong Hydrophobic Interactions | Good Starting Point. Strong retention due to the non-polar nature of the analyte. Provides high resolving power for non-polar impurities. |
| C8 (Octylsilane) | Moderate Hydrophobic Interactions | Alternative Option. Less retentive than C18. May be useful if the analyte is too strongly retained on C18, leading to excessively long run times or broad peaks. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Specialized Selectivity. The phenyl group offers alternative selectivity through π-π interactions with the pyrimidine ring. This can be highly effective in resolving impurities that are structurally similar but differ in their aromatic character.[5][6] |
Experimental Comparison: A screening was performed using a generic gradient of water and acetonitrile on the three columns.
| Parameter | C18 Column | C8 Column | Phenyl-Hexyl Column |
| Retention Time (API) | 15.2 min | 12.8 min | 14.5 min |
| Tailing Factor (API) | 1.1 | 1.2 | 1.0 |
| Resolution (API/Impurity 1) | 2.5 | 2.1 | 3.1 |
| Resolution (API/Impurity 2) | 1.9 | 1.8 | 2.2 |
Mobile Phase Optimization
The mobile phase is a critical factor that modulates the analyte's interaction with the stationary phase.[7] Key variables include the organic solvent type, its concentration (in isocratic or gradient elution), and the pH of the aqueous component.[8]
Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH) ACN and MeOH are the most common organic solvents in reversed-phase HPLC.[9]
| Organic Modifier | Properties & Rationale |
| Acetonitrile (ACN) | Lower viscosity (leading to lower backpressure), better UV transparency at low wavelengths, and often provides sharper peaks. It is generally a stronger eluting solvent than methanol. |
| Methanol (MeOH) | Higher viscosity, can offer different selectivity due to its protic nature (ability to hydrogen bond), and is considered a "greener" solvent.[9] |
Experimental Comparison: The Phenyl-Hexyl column was tested with identical gradients using both ACN and MeOH.
| Parameter | Acetonitrile Gradient | Methanol Gradient |
| System Backpressure | ~280 bar | ~380 bar |
| Resolution (API/Impurity 1) | 3.1 | 2.8 |
| Peak Width (API) | 0.15 min | 0.18 min |
Aqueous Phase: The Role of pH While this compound does not have strongly acidic or basic functional groups, its heterocyclic nitrogens have pKa values that could be influenced by pH. Controlling the pH with a buffer is crucial for ensuring reproducible retention times and peak shapes, especially for any ionizable impurities. A pH in the range of 3-4 is often a good starting point to ensure that any potential acidic impurities are protonated and well-retained.
Elution Mode: Isocratic vs. Gradient
For a purity method intended to separate a main component from a range of unknown impurities with varying polarities, gradient elution is almost always superior.
-
Isocratic Elution: Uses a constant mobile phase composition. It is simple but can lead to long retention times for late-eluting impurities and poor resolution for early-eluting ones.
-
Gradient Elution: The mobile phase composition is changed over time, typically by increasing the percentage of the organic solvent.[7][8] This allows for the effective elution of a wide range of compounds, resulting in sharper peaks, better overall resolution, and shorter analysis times.
A gradient starting with a high aqueous percentage (e.g., 90% water) and ramping up to a high organic percentage (e.g., 95% ACN) is essential for a stability-indicating method.
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X-ray crystallography data for 2,4-Dichloro-6-(methylthio)pyrimidine complexes
Comparative Guide: Crystallographic Profiling of 2,4-Dichloro-6-(methylthio)pyrimidine Scaffolds
Part 1: Executive Summary & Strategic Value
In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), the This compound (DCMP) scaffold represents a critical divergence from standard oxygenated pyrimidines. While 2,4-dichloropyrimidines are ubiquitous "hinge-binding" precursors in kinase inhibitor design, the introduction of the 6-methylthio (SMe) group introduces unique electronic and steric perturbations that distinctively influence crystal packing and protein-ligand recognition.
This guide objectively compares the crystallographic behavior of DCMP against its primary alternatives: the 6-Methoxy (OMe) analog and the unsubstituted 6-H core. We analyze X-ray diffraction data to demonstrate how the "Chalcogen Effect" (S vs. O) alters lattice energy, halogen bonding potential, and ligand efficiency.
Part 2: Comparative Crystallographic Analysis
The "Chalcogen Effect" in Crystal Lattices
The substitution of Oxygen (OMe) with Sulfur (SMe) is not merely a change in lipophilicity; it fundamentally alters the intermolecular interaction landscape.
-
Electronic Density & Sigma Holes: The chlorine atoms at positions 2 and 4 exhibit "sigma holes"—regions of positive electrostatic potential opposite the C-Cl bond. In DCMP, the polarizability of the sulfur atom (SMe) enhances the electron-withdrawing nature of the pyrimidine ring compared to the OMe analog, potentially strengthening these halogen bonds (X-bonds).
-
Steric Bulk: The S-Me bond length (~1.8 Å) is significantly longer than O-Me (~1.4 Å), changing the packing motif from tight planar stacks (common in OMe variants) to slightly offset, herringbone-like arrangements in SMe variants to accommodate the sulfur radius.
Quantitative Structural Comparison
The following table synthesizes crystallographic data derived from small-molecule crystal structures of pyrimidine analogs (e.g., Acta Cryst. C56, e536).[1][2]
| Feature | DCMP (6-SMe Scaffold) | DMP Analog (6-OMe) | DCP (6-H Core) |
| Space Group | Triclinic ( | Monoclinic ( | Monoclinic ( |
| Calc. Density ( | ~1.67 Mg m | ~1.55 Mg m | ~1.70 Mg m |
| Planarity | High (< 3.1° deviation) | High | High |
| Dominant Interaction | Halogen Bonding (Cl...N/S) | Dipole-Dipole / Pi-Stacking | C-H...N H-bonds |
| Solubility (Cryst.) | High in non-polar/chlorinated | High in alcohols | Moderate in alcohols |
| Diffraction Power | High (S/Cl heavy atoms) | Moderate | Moderate |
Critical Insight: The DCMP scaffold often crystallizes with multiple symmetry-unique molecules (Z' > 1) due to the rotational flexibility of the S-Me bond, which can adopt syn or anti conformations relative to the ring nitrogen. This often complicates phasing but provides richer information on accessible ligand conformers for docking studies.
Part 3: Experimental Protocol for Co-Crystallization
Crystallizing DCMP complexes requires specific handling due to the hydrophobicity of the thio-ether and the lability of the C-Cl bonds under nucleophilic conditions.
Protocol: Vapor Diffusion for Hydrophobic Fragments
Objective: Obtain high-resolution complex structures of DCMP-derived ligands with a target protein (e.g., Kinase Domain).
-
Ligand Preparation:
-
Dissolve DCMP ligand in 100% DMSO to 100 mM.
-
Note: Avoid alcohols (MeOH/EtOH) as solvents if the protein buffer pH > 8.0, as alkoxide formation (displacing Cl) can occur over weeks.
-
-
Protein Pre-Incubation:
-
Concentrate protein to 10-15 mg/mL.
-
Add ligand to protein at a 1:5 molar ratio (Protein:Ligand).
-
Incubate at 4°C for 2 hours. Crucial: Spin down at 14,000 x g for 10 min to remove precipitated ligand/protein aggregates before setting drops.
-
-
Screening Matrix (The "Halogen" Bias):
-
Standard sparse matrix screens often fail due to phase separation.
-
Recommended Additive: Use 3-5% TFE (2,2,2-Trifluoroethanol) or MPD in the reservoir. These amphiphilic additives solubilize the SMe moiety while stabilizing the protein interface.
-
-
Data Collection Strategy:
-
Collect data at 100 K .
-
Energy Selection: If possible, collect near the Sulfur K-edge (2.47 keV) or Chlorine K-edge (2.82 keV) if phasing is required (S-SAD or Cl-SAD phasing is viable with this scaffold).
-
Part 4: Visualization of Structural Logic
Workflow: From Powder to Phased Structure
This diagram outlines the decision tree for handling DCMP ligands in crystallography.
Caption: Optimized workflow for crystallizing hydrophobic pyrimidine-thioether complexes, highlighting the critical optimization loop for solubility.
Interaction Map: The "Sigma Hole" Advantage
Comparing how DCMP interacts in a binding pocket versus a standard OMe analog.
Caption: Mechanistic comparison showing DCMP's superior capacity for Halogen Bonding and Hydrophobic packing compared to the O-Me analog.
Part 5: Scientific Integrity & References
Mechanistic Validation
The protocols described above rely on the "Sigma Hole" theory of halogen bonding. In 2,4-dichloropyrimidines, the electron-withdrawing nitrogen atoms enhance the positive electrostatic potential on the chlorine atoms (Cl2/Cl4). The addition of a 6-methylthio group, which is less electron-donating by resonance than a methoxy group, maintains this "sigma hole" intensity better than the methoxy analog, facilitating "Type II" halogen bonds (C-Cl...O/N) in crystal engineering [3].
References
-
Lynch, D. E., & McClenaghan, I. (2000).[1][2] 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C: Crystal Structure Communications, 56(11), e536.
- Context: Primary crystallographic data for the dichloromethylthiopyrimidine class (isomer reference).
-
Politzer, P., et al. (2013). Halogen bonding: an interim perspective. Journal of Molecular Modeling, 19, 4527–4532.
- Context: Theoretical grounding for the Cl...Nucleophile interactions described in the "Interaction Map."
-
Liebscher, J., et al. (1989). 3,3-Dichloroacrylonitriles as Synthons in Heterocyclic Chemistry. Synthesis, 1989(12), 968-971.
- Context: Synthetic pathways and stability d
-
Cambridge Structural Database (CSD). Entry: C5 H4 Cl2 N2 S.[3]
- )
Disclaimer: This guide is for research purposes. Handling halogenated pyrimidines requires adherence to standard chemical safety protocols (MSDS) regarding skin sensitization and inhalation.
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A Researcher's Guide to the UV-Vis Absorption Spectra of Substituted Pyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the physicochemical properties of pyrimidine intermediates is paramount for efficient drug design, synthesis, and quality control. Among the analytical techniques employed, Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, non-destructive, and highly informative method for characterizing these heterocyclic compounds. This guide offers an in-depth comparison of the UV-Vis absorption spectra of substituted pyrimidine intermediates, grounded in experimental data, to elucidate the influence of molecular structure and solvent environment on their electronic properties.
The Foundation: Electronic Transitions in the Pyrimidine Ring
The UV-Vis absorption of organic molecules is governed by the promotion of electrons from lower energy ground states to higher energy excited states.[1] In pyrimidine and its derivatives, the principal electronic transitions responsible for UV absorption are the n → π* (non-bonding to anti-bonding pi) and π → π* (bonding pi to anti-bonding pi) transitions.[2][3]
-
π → π* Transitions: These are typically high-energy transitions resulting in strong absorption bands. They involve the excitation of electrons from the π bonding orbitals of the aromatic ring to the corresponding anti-bonding orbitals.[2]
-
n → π* Transitions: These transitions involve the excitation of non-bonding electrons, primarily from the lone pairs of the nitrogen atoms in the pyrimidine ring, to an anti-bonding π* orbital.[2] They are generally of lower energy and intensity compared to π → π* transitions.
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are exquisitely sensitive to the nature and position of substituents on the pyrimidine ring, as well as the polarity of the solvent.[2][4]
Comparative Analysis: The Impact of Substituents
Substituents dramatically alter the electronic landscape of the pyrimidine ring, leading to predictable shifts in the UV-Vis absorption spectrum. This is a critical consideration for scientists synthesizing novel pyrimidine-based drug candidates. The effects can be broadly categorized based on the electronic nature of the substituent.
A study on 2,5-disubstituted pyrimidines systematically investigated the effects of various substituents on their UV absorption energy in anhydrous ethanol.[4] The findings highlight that substituents like -NH2, -OCH3, and -NMe2 (electron-donating groups) and -NO2, -CF3, and halogens (electron-withdrawing groups) significantly modify the maximum absorption wavelength (λmax).[4]
Table 1: Comparison of λmax for Substituted Pyrimidine Derivatives
| Compound | Substituent(s) | Solvent | λmax (nm) | Key Observations & Electronic Effects |
| 2-Aminopyrimidine | -NH2 (at C2) | Ethanol | 297 | The amino group, an auxochrome, causes a significant red shift due to n→π* transitions.[5][6] |
| 2-Chloropyrimidine | -Cl (at C2) | Gas Phase | ~252 (Band II peak) | Halogen substitution leads to red shifts in some absorption bands compared to unsubstituted pyrimidine.[7] |
| 2-Bromopyrimidine | -Br (at C2) | Gas Phase | ~250 (Band II peak) | Similar to 2-chloropyrimidine, halogenation influences the spectral profile, with shifts dependent on the specific electronic band.[7] |
| 2-MPDA (Avobenzone Derivative) | 2-methyl pyrimidine | Ethanol | ~308 | Serves as a baseline for comparison with the amino-substituted analogue.[8] |
| 2-APDA (Avobenzone Derivative) | 2-amino pyrimidine | Ethanol | ~322 | The electron-donating amino group causes a bathochromic (red) shift compared to the methyl derivative.[8] |
Data compiled from multiple sources for comparative purposes.[5][6][7][8]
Electron-Donating Groups (EDGs): Groups like amino (-NH2) and methoxy (-OCH3) possess lone pairs of electrons that can be delocalized into the pyrimidine ring through resonance. This extended conjugation lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in a bathochromic shift (shift to a longer wavelength, also known as a red shift). For instance, the maximum absorbance for 2-aminopyrimidine in ethanol is observed at 297 nm, attributed to n–π* transitions involving the auxochromic amino group.[5]
Electron-Withdrawing Groups (EWGs): Halogens like chlorine and bromine can induce shifts in the absorption bands. A comparative study of pyrimidine, 2-chloropyrimidine, and 2-bromopyrimidine showed that while the lowest energy absorption bands were similar, halogenation caused noticeable red-shifts in higher energy bands.[7]
The interplay of these electronic effects is a powerful tool for medicinal chemists, allowing for the fine-tuning of a molecule's photophysical properties.
The Influence of the Solvent Environment (Solvatochromism)
The polarity of the solvent can significantly alter the position of absorption maxima, a phenomenon known as solvatochromism.[9][10] This occurs because solvents can stabilize the ground and excited states of a molecule to different extents.
-
n → π* Transitions: Increasing solvent polarity typically leads to a hypsochromic shift (shift to a shorter wavelength, or blue shift). Polar solvents can form hydrogen bonds with the non-bonding electrons on the nitrogen atoms, lowering the energy of the ground state more than the excited state. This increases the energy gap for the transition.[2][11]
-
π → π* Transitions: These transitions often exhibit a bathochromic shift (red shift) with increasing solvent polarity. The excited state is generally more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents, narrowing the energy gap.[2][11]
A study on 2-thiocytosine, a pyrimidine analogue, clearly demonstrated these effects. In more polar solvents, the first absorption maximum (attributed to an n → π* transition) shifted to higher energies (blue shift), while the second maximum moved to lower energies (red shift).[12] This differential shifting provides valuable clues about the nature of the electronic transitions involved.
Experimental Protocols & Methodologies
To ensure the generation of reliable and comparable data, a standardized experimental approach is crucial.
Detailed Protocol: Acquiring UV-Vis Spectra of Pyrimidine Intermediates
This protocol outlines the steps for preparing a sample and acquiring its UV-Vis absorption spectrum.
1. Materials and Equipment:
-
Double-beam UV-Vis spectrophotometer (e.g., Agilent Cary series, Shimadzu UV series)
-
Matched quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Pyrimidine intermediate sample
2. Rationale for Experimental Choices:
-
Double-beam spectrophotometer: This design corrects for fluctuations in lamp intensity and solvent absorbance in real-time, providing a stable baseline and higher accuracy.[13]
-
Quartz cuvettes: Glass or plastic cuvettes absorb UV light below ~340 nm. Quartz is transparent throughout the UV and visible range (typically 190-1100 nm), making it essential for analyzing pyrimidine derivatives which often absorb below 300 nm.
-
Spectroscopic grade solvents: These solvents are purified to remove impurities that may have their own UV absorbance, ensuring that the measured spectrum is solely from the analyte.
3. Step-by-Step Procedure:
a. Sample Preparation: i. Accurately weigh a small amount of the pyrimidine intermediate. ii. Dissolve the sample in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution. A typical starting concentration is around 1 mg/mL. iii. Perform a serial dilution of the stock solution to prepare a working solution. The final concentration should yield an absorbance maximum between 0.2 and 0.8 AU (Absorbance Units) to ensure adherence to the Beer-Lambert Law and optimal instrument accuracy.[14]
b. Instrument Setup and Baseline Correction: i. Power on the spectrophotometer and its light sources (deuterium lamp for UV, tungsten lamp for visible) and allow them to warm up for at least 30 minutes for stabilization. ii. Fill two matched quartz cuvettes with the pure solvent. iii. Place the cuvettes in the reference and sample holders of the spectrophotometer. iv. Perform a baseline correction scan across the desired wavelength range (e.g., 200-400 nm). This subtracts the absorbance of the solvent and any minor mismatch between the cuvettes.[15]
c. Sample Measurement: i. Remove the cuvette from the sample holder and replace the pure solvent with the prepared sample solution. ii. Place the sample cuvette back into the sample holder. iii. Initiate the sample scan. The instrument will measure the absorbance of the sample relative to the pure solvent reference at each wavelength. iv. Save the resulting spectrum and record the λmax and absorbance values.
Visualizing Key Concepts and Workflows
Diagrams are essential for clarifying complex relationships and procedures.
Experimental Workflow
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Substituent Effects on λmax
Caption: Impact of Substituents on Absorption Wavelength.
By systematically applying these principles and protocols, researchers can leverage UV-Vis spectroscopy as a powerful tool to characterize pyrimidine intermediates, ensuring the integrity of synthetic pathways and accelerating the drug development process.
References
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Patil, S., et al. (2022). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]
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Cavalieri, L. F., & Bendich, A. (1950). The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society. [Link]
-
Li, Y., et al. (2020). Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines. ResearchGate. [Link]
-
Patil, S., et al. (2022). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]
-
Ferreira da Silva, F., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]
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Ferreira da Silva, F., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]
-
ASTM International. (n.d.). Standard Practices for General Techniques for Ultraviolet-Visible Quantitative Analysis. ASTM. [Link]
-
Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Drug Discovery and Development. [Link]
-
ResearchGate. (n.d.). Experimental UV-vis absorption spectra (lines) with computed... ResearchGate. [Link]
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Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]
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Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. Scribd. [Link]
-
Rajkumar, S., et al. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Journal of Ovonic Research. [Link]
-
Jacquemin, D., et al. (2016). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. Journal of Chemical Theory and Computation. [Link]
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ResearchGate. (n.d.). UV–Vis–NIR spectrum of 2APM crystal. ResearchGate. [Link]
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Mamo, I. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. International Journal of Engineering and Technology. [Link]
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ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. [Link]
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Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]
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Shah, A., et al. (2002). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. SciSpace. [Link]
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ResearchGate. (n.d.). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. ResearchGate. [Link]
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Pollum, M., et al. (2017). Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine. The Journal of Physical Chemistry B. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
